molecular formula C10H15N5 B1530603 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine CAS No. 1415719-24-2

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Cat. No. B1530603
M. Wt: 205.26 g/mol
InChI Key: MADMQFCNDLTWKU-UHFFFAOYSA-N
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Description

The compound “1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Pyrazole derivatives have been synthesized through various methods, including condensation reactions and novel efficient synthesis processes under specific conditions such as ultrasound irradiation or microwave irradiation without solvent. These methods facilitate the preparation of new N-fused heterocycle products and chelating agents with potential applications in medicinal chemistry and materials science (Ghaedi et al., 2015; Wang et al., 2011; Touzani et al., 2001).
  • Characterization and Properties : Advanced techniques, including X-ray crystallography and NMR spectroscopy, have been employed to characterize the synthesized pyrazole derivatives, revealing detailed information about their molecular structure and the nature of intramolecular interactions. These studies offer insights into the design of compounds with tailored properties for specific applications (Titi et al., 2020).

Biological Activities

  • Antitumor and Antimicrobial Activities : Pyrazole derivatives have shown significant biological activities, including antitumor, antifungal, and antibacterial properties. These findings suggest their potential as lead compounds for the development of new therapeutic agents. The specific activities against various cancer cell lines and microbial strains have been evaluated, demonstrating the compounds' efficacy and mechanism of action (Kodadi et al., 2007; Şener et al., 2017).
  • Antioxidant Properties : Some pyrazole derivatives exhibit excellent antioxidant activities, comparable or superior to known antioxidants like Vitamin C. This suggests their potential application in the development of new antioxidant agents for medical and cosmetic purposes (Şener et al., 2017).

Materials Science Applications

  • Corrosion Inhibition : Pyrazole derivatives have been studied for their inhibitory effect on the corrosion of metals in acidic media, indicating their potential use as corrosion inhibitors in industrial applications. The mechanisms through which these compounds protect metal surfaces have been explored, highlighting their efficiency and the conditions under which they are most effective (Chetouani et al., 2005).

Catalysis

  • Copolymerization Catalysts : Complexes derived from pyrazole-containing ligands have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their utility in producing environmentally friendly polymers. The efficiency of these catalysts in facilitating the formation of poly(cyclohexene carbonate) underlines their potential for industrial applications in polymer production (Matiwane et al., 2020).

properties

IUPAC Name

2-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-3-14-6-9(5-12-14)7-15-10(11)4-8(2)13-15/h4-6H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADMQFCNDLTWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168745
Record name 1H-Pyrazol-5-amine, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

CAS RN

1415719-24-2
Record name 1H-Pyrazol-5-amine, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-amine, 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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